![molecular formula C30H48O4 B1259856 Triptotriterpenic acid C](/img/structure/B1259856.png)
Triptotriterpenic acid C
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Overview
Description
Triptotriterpenic acid C is a pentacyclic triterpenoid with formula C30H48O4, originally isolated from the roots of Tripterygium wilfordii. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid and a diol. It derives from a hydride of an ursane.
Scientific Research Applications
Isolation and Structure Identification
Triptotriterpenic acid C, a ursolic-type acid, has been isolated from Tripterygium wilfordii Hook.f. Its structure, inferred from various spectral data, was confirmed as 3 beta, 22 alpha-dihydroxy-delta 12-ursene-30-oic acid by X-ray crystallo-diffraction analysis of its methyl ester (C. P. Zhang et al., 1989).
Pharmacological Properties
Triptotriterpenic acid C has been studied for its biological activities, especially in relation to its potential in treating various diseases. Research has shown a focus on the compound's antitumor properties, along with other biological activities (Z. Xian, 1992).
Synthesis and Derivatives
Synthetic methods and the biological properties of derivatives of lupane triterpenoids like Triptotriterpenic acid C have been extensively studied. The research focuses on improving pharmacokinetic properties, such as bioavailability and intracellular accumulation, which are crucial for their potential therapeutic use (M. Grymel et al., 2019).
Antitumor Activity
Studies have shown that compounds like Triptotriterpenic acid C from Tripterygium wilfordii Hook. f. exhibit significant antitumor activities. Certain derivatives have demonstrated strong inhibition against specific cancer cell lines, indicating their potential as anticancer agents (Yang Guang-zhong, 2006).
Biosynthesis and Application in Cell Factories
The biosynthesis pathways of pentacyclic triterpenoids, including Triptotriterpenic acid C, have been a subject of research. Understanding these pathways is vital for the microbial production of these compounds, which could lead to novel therapeutic applications (Zhubo Dai et al., 2019).
properties
Product Name |
Triptotriterpenic acid C |
---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23-,24-,27-,28-,29+,30+/m0/s1 |
InChI Key |
IWVWTVWLRSUYNC-YLOASUEESA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |
SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |
Canonical SMILES |
CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O |
synonyms |
3,22-dihydroxyurs-12-en-30-oic acid triptotriterpenic acid C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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